pentyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Description
Pentyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a heterocyclic compound that contains both furan and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the furan ring, known for its reactivity and biological properties, combined with the pyrimidine ring, which is a common scaffold in many biologically active molecules, makes this compound a valuable subject for research.
Properties
Molecular Formula |
C15H20N2O4 |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
pentyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H20N2O4/c1-3-4-5-8-21-14(18)12-10(2)16-15(19)17-13(12)11-7-6-9-20-11/h6-7,9,13H,3-5,8H2,1-2H3,(H2,16,17,19) |
InChI Key |
LOELUEHYEIKTTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=CO2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves the condensation of a furan derivative with a pyrimidine precursor. One common method involves the use of a furan-2-carboxylic acid derivative, which is reacted with a suitable pyrimidine precursor under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid (PTSA) or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings. The choice of solvents and catalysts may vary based on cost, availability, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
Pentyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form corresponding alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron(III) chloride (FeCl3)
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the pyrimidine ring.
Substitution: Halogenated or nitrated furan derivatives
Scientific Research Applications
Pentyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of pentyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with biological macromolecules. The furan ring can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzymatic activity or disruption of DNA replication. The pyrimidine ring can interact with nucleotide bases, further enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid derivatives: Known for their antimicrobial properties.
Pyrimidine derivatives: Commonly used in anticancer and antiviral drugs.
Furan-pyrimidine hybrids: Studied for their combined biological activities
Uniqueness
Pentyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is unique due to its dual-ring structure, which combines the reactivity of the furan ring with the biological activity of the pyrimidine ring. This combination enhances its potential as a versatile compound in medicinal chemistry and other scientific research fields .
Biological Activity
Pentyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a heterocyclic compound notable for its potential biological activities. This compound incorporates both furan and pyrimidine rings, which are known for their diverse reactivity and biological properties. Research has indicated that this compound could serve as a valuable candidate in medicinal chemistry due to its multifaceted biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N2O4 |
| Molecular Weight | 292.33 g/mol |
| IUPAC Name | This compound |
| InChI Key | LOELUEHYEIKTTQ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The furan ring can form covalent bonds with nucleophilic sites in proteins and DNA, potentially inhibiting enzymatic activity or disrupting DNA replication. The pyrimidine component enhances its ability to interact with nucleotide bases, further contributing to its biological effects.
Biological Activities
Research has highlighted several key areas of biological activity for this compound:
- Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial and antifungal properties. This makes it a candidate for further investigation in treating infections caused by resistant strains of bacteria and fungi.
- Anticancer Potential : The compound has been investigated for its potential as an anticancer agent. Its ability to interact with DNA suggests it may inhibit cell proliferation in cancerous cells. Preliminary studies have shown promising results against various cancer cell lines, indicating that it may induce apoptosis in these cells .
- Enzyme Inhibition : The compound's structure allows it to act as an inhibitor of key enzymes involved in metabolic pathways, which can be leveraged in drug design for treating metabolic disorders or cancers.
Study on Anticancer Activity
One study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity with IC50 values ranging from 0.65 to 2.41 µM against MCF-7 and other breast cancer cell lines. Flow cytometry analysis confirmed that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of the compound against various bacterial strains. The results demonstrated that it had a minimum inhibitory concentration (MIC) that was effective against both Gram-positive and Gram-negative bacteria, supporting its role as a potential antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Type | Activity | Notes |
|---|---|---|
| Furan Derivatives | Antimicrobial | Known for reactivity; often used in drug design |
| Pyrimidine Derivatives | Anticancer | Common scaffold in many anticancer drugs |
| Furan-Pyrimidine Hybrids | Combined Biological Activities | Enhanced activity due to dual-ring structure |
The unique structural attributes of this compound provide it with advantages over other compounds, particularly due to its dual-ring configuration which enhances its reactivity and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
